S-(Triphenylsilyl) benzenecarbothioate
Description
Properties
CAS No. |
18832-18-3 |
|---|---|
Molecular Formula |
C25H20OSSi |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
S-triphenylsilyl benzenecarbothioate |
InChI |
InChI=1S/C25H20OSSi/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
IDRSZHXYGGLFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)S[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-(TRIPHENYLSILYL)THIOBENZOATE typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
PhC(O)Cl+PhSiH3→PhC(O)S-SiPh3+HCl
Industrial Production Methods: While specific industrial production methods for S-(TRIPHENYLSILYL)THIOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: S-(TRIPHENYLSILYL)THIOBENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiobenzoates.
Scientific Research Applications
Organic Synthesis
S-(Triphenylsilyl) benzenecarbothioate is primarily utilized as a reagent in organic synthesis. Its ability to facilitate the formation of carbon-sulfur bonds makes it valuable for creating thiol derivatives and other sulfur-containing compounds.
Key Reactions:
- Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions, where the triphenylsilyl group stabilizes the thiobenzoate moiety, allowing it to act effectively as a nucleophile.
- Formation of Sulfoxides and Sulfones: It can be oxidized to form sulfoxides or sulfones, expanding its utility in synthetic pathways.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug delivery systems due to its unique chemical properties. Its stability and reactivity can be harnessed to develop prodrugs or targeted delivery mechanisms for therapeutic agents.
Case Study:
- Drug Delivery Systems: Investigations into the incorporation of this compound into drug formulations have shown promise in enhancing drug solubility and bioavailability, making it a candidate for further research in pharmaceutical applications.
Industrial Applications
In industrial settings, this compound is being explored for its role in photoinitiators used in ultraviolet (UV) curing technologies. These technologies are crucial for applications in coatings, adhesives, and printing inks.
Applications:
- Photoinitiators: The compound's ability to generate reactive species upon UV exposure makes it suitable for initiating polymerization processes, leading to rapid curing of materials.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Acts as a reagent for carbon-sulfur bond formation | Facilitates diverse synthetic pathways |
| Medicinal Chemistry | Potential use in drug delivery systems | Enhances solubility and bioavailability |
| Industrial Applications | Utilized as a photoinitiator in UV curing technologies | Enables rapid curing processes |
Mechanism of Action
The mechanism of action of S-(TRIPHENYLSILYL)THIOBENZOATE involves its ability to participate in nucleophilic substitution reactions. The triphenylsilyl group stabilizes the thiobenzoate moiety, allowing it to act as a nucleophile in various chemical reactions. This stabilization is crucial for its effectiveness in forming carbon-sulfur bonds and other related transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares S-(Triphenylsilyl) benzenecarbothioate with three analogues: S-Triphenylplumbyl Benzenecarbothioate , S-(2-Sulfanylidene-3H-1,3,4-Thiadiazol-5-yl) Benzenecarbothioate , and Bis(triphenylsilyl) Chiral Catalysts .
S-Triphenylplumbyl Benzenecarbothioate (CAS 1802-86-4)
- Structural Difference : The silicon atom in the target compound is replaced with lead (Pb), forming a triphenylplumbyl (PbPh₃) group.
- In contrast, silicon analogues are preferred in modern synthesis due to lower toxicity and comparable steric effects .
- Synthesis : Lead-based compounds often require harsh conditions (e.g., Grignard reagents with PbCl₄), whereas silicon derivatives are synthesized under milder, scalable protocols (e.g., hydroboration-oxidation of vinylsilanes) .
S-(2-Sulfanylidene-3H-1,3,4-Thiadiazol-5-yl) Benzenecarbothioate (CAS 72676-55-2)
- Structural Difference : Incorporates a thiadiazole ring fused to the thioester group, enhancing electron-deficient character.
- Reactivity and Applications: Functions as a vulcanizing agent for rubber and plastics due to its ability to generate cross-links via sulfur-sulfur bonding. This contrasts with the silicon variant, which is more commonly employed in protective group strategies (e.g., alcohol or amine protection in steroids and amino acids) .
- Stability : The thiadiazole derivative exhibits higher thermal stability (decomposition >200°C) compared to silicon-based thioesters, which typically degrade at ~150°C .
Bis(triphenylsilyl) Chiral Catalysts (e.g., (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol)
- Structural Difference : Two triphenylsilyl groups are attached to a binaphthol backbone, creating a chiral environment for asymmetric catalysis.
- Reactivity and Applications : Used in enantioselective reactions (e.g., aldol additions, epoxidations) due to their ability to stabilize transition states via π-π interactions. The target compound lacks this chiral architecture, limiting its utility in asymmetric synthesis .
- Cost and Availability : Bis(triphenylsilyl) catalysts are expensive (e.g., JPY 42,700/100 mg) compared to simpler thioesters, which are more cost-effective for bulk applications .
Data Table: Key Comparative Properties
Research Findings and Trends
- Silicon vs. Lead : Silicon derivatives dominate contemporary research due to their eco-friendly profile. For example, 2-(triphenylsilyl)ethyl chloroformate (analogue of the target compound) is synthesized in 94% yield using NaBO₃·4H₂O, a mild oxidant, highlighting advancements in green chemistry .
- Thiadiazole Derivatives : Their superior thermal stability makes them ideal for industrial vulcanization, though they lack the modular reactivity of silicon-thioesters in fine chemical synthesis .
- Chiral Silyl Catalysts: High cost and niche applications limit their use compared to non-chiral thioesters, which are versatile in peptide and polymer chemistry .
Q & A
Basic: What synthetic methodologies are recommended for preparing S-(Triphenylsilyl) Benzenecarbothioate, and how are critical reaction conditions optimized?
Answer:
The synthesis of This compound can be adapted from established protocols for silyl-protected organothioesters. A representative approach involves:
- Step 1: Reacting benzenecarbothioic acid with triphenylsilyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF).
- Step 2: Employing a base (e.g., pyridine or triethylamine) to scavenge HCl generated during silylation.
- Critical Conditions:
- Inert Atmosphere: Reactions should be conducted under nitrogen/argon to prevent hydrolysis of the silyl group .
- Temperature: Room temperature or mild heating (30–50°C) to avoid side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for isolation .
Table 1: Example Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | Dry DCM |
| Base | Pyridine (2.5 equiv) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (post-purification) |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF detects the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with exact mass matching C₂₅H₂₂OSSi (calc. ~418.1 g/mol).
- FT-IR: Peaks at ~1250 cm⁻¹ (Si-C stretch) and ~1100 cm⁻¹ (C=S) validate functional groups .
Advanced: How does the triphenylsilyl group influence the compound’s stability and reactivity in catalytic applications?
Answer:
The triphenylsilyl moiety acts as:
- Steric Shield: Bulky substituents protect the thioester bond from nucleophilic attack, enhancing stability in protic solvents .
- Electronic Modulator: The electron-withdrawing nature of the silyl group polarizes the C=S bond, increasing susceptibility to nucleophilic substitution. This is critical in cross-coupling reactions (e.g., with Grignard reagents).
- Thermal Stability: Differential scanning calorimetry (DSC) studies of analogous silyl compounds show decomposition temperatures >200°C, enabling high-temperature applications .
Table 2: Stability Comparison with Analogues
| Compound | Decomposition Temp. (°C) | Solubility in THF |
|---|---|---|
| This compound | ~210 (predicted) | High |
| S-Methyl Benzenecarbothioate | 150 | Moderate |
Advanced: What mechanistic insights explain contradictions in reported reactivity of this compound with transition-metal catalysts?
Answer:
Discrepancies arise from:
- Metal Coordination Preferences: Pd(0) catalysts may bind preferentially to the sulfur atom, inhibiting oxidative addition, while Ni(II) facilitates C-S bond activation.
- Solvent Effects: Polar solvents (e.g., DMF) stabilize intermediates in Suzuki-Miyaura couplings, whereas nonpolar solvents favor side reactions.
- Ligand Design: Bulky phosphine ligands (e.g., XPhos) mitigate undesired silyl group transfer, as observed in analogous systems .
Methodological Recommendation:
- Screen catalysts (Pd, Ni, Cu) under varied solvent/ligand conditions.
- Monitor reactions via in situ Raman spectroscopy to track intermediate species.
Basic: What storage protocols minimize degradation of this compound?
Answer:
- Temperature: Store at 0–4°C in airtight containers to prevent hydrolysis .
- Moisture Control: Use desiccants (e.g., silica gel) and avoid exposure to humidity.
- Light Sensitivity: Amber glass vials reduce photolytic degradation of the thioester group.
Advanced: Can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?
Answer:
Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Electrophile Attack Sites: The para position of the benzene ring is favored due to lower activation energy (ΔΔG‡ ~3.5 kcal/mol vs. ortho) .
- Silyl Group Effects: The triphenylsilyl moiety induces steric hindrance, redirecting electrophiles to less hindered positions.
Validation: Compare computed NMR chemical shifts with experimental data to refine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
